molecular formula C18H20N2O B5543729 2-allyl-6-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol

2-allyl-6-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol

Cat. No. B5543729
M. Wt: 280.4 g/mol
InChI Key: SQGBIEBHZJWTFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on similar compounds, such as various derivatives of benzimidazole phenols, has shown that these compounds are often synthesized through condensation reactions or using specific reagents under controlled conditions. For instance, the synthesis of 2-methyl-6-(5-H-methyl-chloro-nitro-1H-benzimidazol-2-yl)-phenols involved reactions with specific nitro and chloro reagents and was characterized by elemental analysis and spectral data (Tavman et al., 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole phenols generally exhibits significant planarity, with dihedral angles indicating the degree of planarity. For example, the molecule of 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol was found to be essentially planar (Eltayeb et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving benzimidazole phenols often involve the formation of hydrogen bonds and π–π interactions. These interactions play a crucial role in the stability and reactivity of these compounds. For instance, in the crystal packing of 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol, molecules are linked through hydrogen bonds into chains (Eltayeb et al., 2009).

Physical Properties Analysis

The physical properties of benzimidazole phenols, such as melting points and solubility, are typically determined using techniques like TLC and melting point analysis. These properties are crucial for understanding the applications and handling of these compounds.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are often analyzed through spectral data and reactivity studies. For example, the study of various benzimidazole phenols involved spectral characterization and analysis of their reactivity with other compounds (Tavman et al., 2010).

Scientific Research Applications

Polymer Science and Material Chemistry

  • High-Performance Thermosets : The study by Agag and Takeichi (2003) focuses on the synthesis of novel benzoxazine monomers containing allyl groups. These monomers exhibit superior thermal and mechanical properties due to the allyl and oxazine thermal polymerization, making them excellent materials for high-performance thermosets. The resulting thermosets display higher glass transition temperatures and thermal stability compared to polybenzoxazines without allyl groups, indicating potential applications in advanced composite materials and electronic devices Agag & Takeichi, 2003.

Catalysis and Chemical Transformations

  • Ethylene Oligomerization : Haghverdi et al. (2018) investigated iron(II) complexes with 2-(1H-benzimidazol-2-yl)-phenol derivatives for ethylene oligomerization. The study found that specific complexes exhibit high catalytic activity and selectivity for linear 1-butene production. This research highlights the potential of such complexes in catalyzing important industrial processes, such as the production of olefins Haghverdi et al., 2018.

Bioactive Compound Synthesis

  • Antibacterial Agents : Several studies have explored the synthesis and characterization of 2-(1H-benzimidazol-2-yl)-phenol derivatives and their metal complexes, focusing on their antibacterial effects. For example, Tavman et al. (2010) synthesized ligands and complexes that were evaluated against various bacteria, with some showing significant antibacterial activity. This research contributes to the development of new antibacterial agents, which is crucial in the fight against resistant bacterial strains Tavman et al., 2010.

Superoxide Dismutase Mimetics

  • Antioxidant Activity : Roy et al. (2020) synthesized Cu(II) complexes with diaminobis(phenolato) “salan” ligands, exhibiting superoxide dismutase (SOD) mimicry. Such complexes could potentially be used as therapeutic agents to mitigate oxidative stress-related diseases by catalytically dismuting superoxide radicals Roy et al., 2020.

Safety and Hazards

The specific safety and hazards associated with “2-allyl-6-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol” are not provided in the available resources. Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product .

properties

IUPAC Name

2-(1,3-dimethyl-2H-benzimidazol-2-yl)-6-prop-2-enylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-4-8-13-9-7-10-14(17(13)21)18-19(2)15-11-5-6-12-16(15)20(18)3/h4-7,9-12,18,21H,1,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGBIEBHZJWTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC=CC(=C3O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-allyl-6-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol

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